4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine
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Overview
Description
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine is an organic compound with the molecular formula C13H16N2O6. It is characterized by the presence of a morpholine ring, a nitrophenoxy group, and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine typically involves the reaction of 2-methoxy-4-nitrophenol with morpholine in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(2-Amino-4-nitrophenoxy)acetyl]morpholine.
Reduction: Formation of 4-[(2-Hydroxy-4-nitrophenoxy)acetyl]morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methoxy-4-nitrophenoxy)acetyl]piperidine
- 4-[(2-Methoxy-4-nitrophenoxy)acetyl]pyrrolidine
- 4-[(2-Methoxy-4-nitrophenoxy)acetyl]azetidine
Uniqueness
4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHXVCYCNKWSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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